molecular formula C18H24N2O4S B11509994 Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methyl-5-nitro-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methyl-5-nitro-

Cat. No.: B11509994
M. Wt: 364.5 g/mol
InChI Key: HURMJVKJXXXVEX-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a nitrobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions . This reaction is catalyzed by copper (II) acetate and proceeds in the presence of a weak base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfonamide position.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity. The nitrobenzene ring may also play a role in the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to the combination of its adamantane moiety, nitrobenzene ring, and sulfonamide group. This combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-12-2-3-16(20(21)22)7-17(12)25(23,24)19-11-18-8-13-4-14(9-18)6-15(5-13)10-18/h2-3,7,13-15,19H,4-6,8-11H2,1H3

InChI Key

HURMJVKJXXXVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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